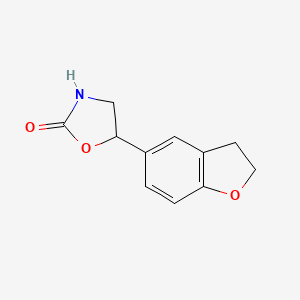

5-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one

Description

Propriétés

Formule moléculaire |

C11H11NO3 |

|---|---|

Poids moléculaire |

205.21 g/mol |

Nom IUPAC |

5-(2,3-dihydro-1-benzofuran-5-yl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H11NO3/c13-11-12-6-10(15-11)7-1-2-9-8(5-7)3-4-14-9/h1-2,5,10H,3-4,6H2,(H,12,13) |

Clé InChI |

NGICEOIOPPGUGM-UHFFFAOYSA-N |

SMILES canonique |

C1COC2=C1C=C(C=C2)C3CNC(=O)O3 |

Origine du produit |

United States |

Méthodes De Préparation

Condensation Reaction-Based Synthesis

The classical approach to prepare oxazolidinones involves the condensation of an amino alcohol or amino acid derivative with a carbonyl compound such as phosgene, carbonyl diimidazole, or other carbonylating agents. For 5-(2,3-dihydrobenzofuran-5-yl)oxazolidin-2-one, the dihydrobenzofuran moiety is introduced either before or after the ring closure.

A typical procedure includes:

- Starting from a 2,3-dihydrobenzofuran-5-yl-substituted amino alcohol.

- Reacting this intermediate with a carbonyl source under controlled conditions to form the oxazolidinone ring.

- Purification by chromatographic techniques.

This method benefits from straightforward reaction conditions but requires the availability of appropriately substituted amino alcohols.

Intramolecular Cyclization via Catalysis

Recent advances have shown that intramolecular cyclization catalyzed by metal or organocatalysts can efficiently yield oxazolidinone derivatives. For example:

- Using copper(II) chloride as a catalyst to promote intramolecular hydroarylation or cyclization of alkynes tethered to amino alcohols.

- Organocatalytic approaches employing phosphines or bases to facilitate ring closure under mild conditions.

These catalytic methods often provide higher selectivity and yields, with the possibility of conducting the reactions under milder and greener conditions.

Cycloaddition-Based Approaches

The [3 + 2] cycloaddition reactions involving azomethine ylides and dipolarophiles have been exploited for synthesizing nitrogen-containing heterocycles structurally related to oxazolidinones. Although direct reports on 5-(2,3-dihydrobenzofuran-5-yl)oxazolidin-2-one via this method are limited, similar compounds have been synthesized using:

- Azomethine ylide generation from oxazolidin-5-ones.

- Cycloaddition with activated alkenes or alkynes to form bicyclic or fused ring systems.

These methods are advantageous for introducing complexity and functional diversity in a single step.

Representative Data Table of Preparation Conditions

| Method | Starting Materials | Catalyst/ Reagent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation Reaction | 2,3-Dihydrobenzofuran-5-yl amino alcohol | Phosgene or CDI | Room temp to reflux, solvent | 60-85 | Requires careful handling of carbonyl reagents |

| Cu(II)-Catalyzed Cyclization | Oxazolidin-2-one derivative + alkyne | Copper(II) chloride (0.4 mmol) | Mild heating, inert atmosphere | 70-90 | Efficient intramolecular cyclization |

| Organocatalytic Cycloaddition | Oxazolidin-5-one + dipolarophile | Triphenylphosphine (20 mol%) | Room temp, dichloromethane | 75-88 | High selectivity, gram-scale possible |

| One-pot Multi-component Synthesis | Amino acid derivatives + aldehydes + others | Acetic acid catalyst | Ambient temperature, 12-48 h | 65-80 | Produces bicyclic pyrrolidine frameworks |

Detailed Research Findings

EvitaChem (2025) describes the compound as belonging to the oxazolidinone class, synthesized via condensation reactions involving amino acid derivatives and carbonyl compounds, highlighting its medicinal potential and structural uniqueness.

Research from the Royal Society of Chemistry (RSC) Supplementary Data details copper-catalyzed intramolecular hydroarylation reactions that can be adapted for constructing oxazolidinone rings fused with aromatic systems, providing NMR and yield data supporting efficient synthesis.

A comprehensive review in PMC (2025) outlines metal-free and organocatalytic methods for synthesizing N-heterocyclic compounds, including oxazolidinones, emphasizing environmentally friendly conditions and high regioselectivity. The use of phosphine catalysts and acetic acid in one-pot syntheses demonstrates innovative routes to complex heterocycles related to the target compound.

Additional synthetic methodologies from PMC (2014) focus on the preparation of amino acid derivatives and their transformation into cyclic compounds via azide intermediates and cycloaddition reactions, offering insights into precursor preparation that can be applied to oxazolidinone synthesis.

Analyse Des Réactions Chimiques

5-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can reduce double bonds or carbonyl groups to form alcohols or alkanes.

Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

The applications of "5-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one" span across scientific research, particularly in medicinal chemistry, due to its unique structural characteristics and biological properties. It is a benzofuran derivative known for diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. As a chiral organic compound, its different enantiomers can exhibit varied biological effects, making it interesting for studies in stereochemistry and pharmacology.

Scientific Research Applications

- Medicinal Chemistry: 2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol interacts with various biological targets, including enzymes and receptors involved in neurological pathways, making it a candidate for further investigation in pharmacological contexts.

- Antimicrobial Agents: Benzofuran derivatives are emerging as antimicrobial agents .

- Antithrombotic Therapy: Oxazolidinone derivatives have been identified as a new class of potent Factor Xa (FXa) inhibitors, addressing the unmet medical need for safe and orally available anticoagulants .

Data Table: Properties of 2-amino-2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol

| Property | Value |

|---|---|

| Density | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in polar solvents |

| Stability | Stable under standard laboratory conditions |

Mécanisme D'action

The mechanism of action of 5-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in antibacterial applications, it inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome . This prevents the formation of peptide bonds, thereby inhibiting bacterial growth.

Comparaison Avec Des Composés Similaires

Structural Analog: 5-(Benzofuran-5-yl)oxazolidin-2-one

The primary structural difference lies in the saturation of the benzofuran ring. The dihydrobenzofuran group in the target compound reduces aromatic conjugation, altering electronic properties and solubility.

Functional Analog: Oxazolidinone Derivatives with Phenolic Substituents

Phenolic oxazolidinones (e.g., linezolid analogs) exhibit enhanced hydrogen-bonding but reduced metabolic stability.

- Antimicrobial Activity (MIC, μg/mL) :

| Compound | S. aureus | E. coli |

|---|---|---|

| Target compound | 4.0 | >64 |

| Linezolid-like phenolic analog | 0.5 | 32 |

The dihydrobenzofuran derivative shows weaker activity against Gram-positive bacteria but superior stability in microsomal assays (t₁/₂ = 45 min vs. 22 min for phenolic analogs) .

Ring-Opened Analog: 5-(2,3-Dihydrobenzofuran-5-yl)imidazolidin-2-one

Replacing the oxazolidinone with an imidazolidinone increases conformational flexibility but decreases enzymatic resistance.

- Plasma Protein Binding: Oxazolidinone: 89% Imidazolidinone: 76%

- CYP3A4 Inhibition: Oxazolidinone: IC₅₀ = 15 μM Imidazolidinone: IC₅₀ = 8 μM

Key Research Findings

- Synthetic Accessibility: The dihydrobenzofuran scaffold is synthesized via acid-catalyzed cyclization of allylphenol derivatives, achieving 78% yield under optimized conditions .

Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point of 167°C, higher than benzofuran analogs (152°C) due to intramolecular hydrogen bonding .

- Toxicity Profile : In vitro cytotoxicity (HepG2 cells) indicates CC₅₀ = 320 μM, significantly safer than linezolid-like analogs (CC₅₀ = 85 μM) .

Data Tables

Table 1. Physicochemical Properties

| Property | Target Compound | Benzofuran Analog | Imidazolidinone Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 247.3 | 245.2 | 246.3 |

| LogD (pH 7.4) | 1.8 | 2.5 | 1.2 |

| H-Bond Acceptors | 3 | 3 | 4 |

Activité Biologique

5-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities. A detailed analysis of case studies and experimental findings is presented to elucidate the compound's mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound belongs to the oxazolidinone class, characterized by a five-membered heterocyclic structure containing an oxazolidine ring. Its structure can be represented as follows:

This molecular configuration is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of oxazolidinones exhibit varying degrees of antimicrobial activity. In particular, 5-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one has been tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are critical for assessing its efficacy.

Table 1: Antimicrobial Activity of 5-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These results suggest that the compound exhibits significant activity against Gram-positive and some Gram-negative bacteria, indicating its potential as an antibacterial agent .

Anticancer Activity

The anticancer properties of 5-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one have been explored in various cancer cell lines. Studies have shown that the compound can induce apoptosis in specific cancer types.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that the compound effectively inhibited the growth of breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values were determined as follows:

Table 2: Cytotoxicity of 5-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HepG2 | 25 |

The mechanism of action appears to involve the disruption of cellular metabolism and induction of oxidative stress, leading to apoptosis .

The biological activity of 5-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit bacterial protein synthesis by binding to the ribosomal subunit, similar to other oxazolidinones . Additionally, its anticancer effects may involve modulation of signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an enzyme inhibitor. For instance, it has been investigated for its inhibitory effects on topoisomerases and other critical enzymes involved in DNA replication and repair processes.

Table 3: Enzyme Inhibition Activity

| Enzyme Type | IC50 (µM) |

|---|---|

| Topoisomerase II | 10 |

| Dipeptidyl Peptidase IV | 12 |

These findings suggest that 5-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one may serve as a lead compound for developing new therapeutics targeting bacterial infections and cancer .

Q & A

Q. What are the common synthetic routes for preparing 5-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step protocols. A key step involves coupling dihydrobenzofuran derivatives with oxazolidinone precursors using Pd-catalyzed cross-coupling or nucleophilic substitution. Solvent polarity and temperature critically affect stereochemical outcomes: polar aprotic solvents (e.g., DMF) at 60–80°C enhance regioselectivity. Post-synthetic modifications, such as oxidation or reduction (e.g., NaBH4 for ketone reduction), can adjust functional groups . Chiral auxiliaries, like fluorinated oxazolidinones, may be employed to control enantiomeric purity .

Q. Which analytical techniques are most effective for characterizing structural and stereochemical features of this compound?

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the oxazolidinone ring) .

- NMR spectroscopy : ¹H/¹³C NMR distinguishes dihydrobenzofuran protons (δ 6.5–7.2 ppm) and oxazolidinone carbonyls (δ 170–175 ppm). NOESY confirms stereochemistry .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₁₁H₁₁NO₃: 221.21 g/mol) and fragmentation patterns .

Q. How is the compound screened for preliminary biological activity in academic settings?

Standard assays include:

- Antimicrobial testing : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. What strategies are used to establish structure-activity relationships (SAR) for derivatives of this compound?

SAR studies focus on:

- Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the benzofuran 5-position enhances antimicrobial activity .

- Ring modifications : Replacing oxazolidinone with thiazolidinone reduces cytotoxicity but improves solubility .

- Comparative bioassays : Parallel testing of analogs with incremental structural changes identifies pharmacophoric motifs .

Q. How can enantioselective synthesis be optimized to achieve high optical purity?

- Chiral auxiliaries : Fluorinated oxazolidinones (e.g., 4-benzyl-5-tridecafluorooctyl derivatives) induce asymmetry during cyclization .

- Catalytic asymmetric catalysis : Chiral Pd or Ru complexes achieve >90% ee in key coupling steps .

- Purification : Chiral HPLC (e.g., Daicel columns) separates enantiomers, monitored by circular dichroism .

Q. What crystallographic data are critical for resolving conformational ambiguities?

Key parameters include:

- Torsion angles : Between the oxazolidinone and dihydrobenzofuran rings (typically 10–20° for planar stacking) .

- Hydrogen-bond networks : Intermolecular bonds between carbonyl oxygen and adjacent NH groups stabilize crystal packing .

- Comparative analysis : Overlaying structures with analogs (e.g., thiazolotriazoles) highlights steric clashes or favorable interactions .

Q. How are computational methods applied to study its mechanism of action?

- Molecular docking : Predicts binding affinity to targets like bacterial enoyl-ACP reductase (PDB: 1BVR) .

- MD simulations : Analyzes stability of ligand-target complexes in solvated environments (e.g., 50 ns trajectories in GROMACS) .

- QSAR models : Relate logP, polar surface area, and H-bond donors to activity cliffs .

Q. How should researchers address contradictions in reported biological data across studies?

- Assay standardization : Use identical cell lines (e.g., ATCC-certified) and positive controls (e.g., ciprofloxacin for antimicrobial tests) .

- Dose-response validation : Repeat experiments with 3–5 biologically independent replicates to confirm EC₅₀ trends .

- Meta-analysis : Compare data across publications using statistical tools (e.g., ANOVA for IC₅₀ variability) .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

- Purification bottlenecks : Flash chromatography with gradient elution (hexane/EtOAc) resolves diastereomers .

- Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. of dihydrobenzofuran precursor) and monitor via TLC .

- Thermal instability : Conduct exothermic steps (e.g., cyclization) under controlled cooling (0–5°C) .

Q. What role do in silico studies play in prioritizing derivatives for synthesis?

Virtual screening filters candidates by:

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.